2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid
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Overview
Description
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid is a chemical compound with the molecular formula C13H21NO4. This compound is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid typically involves the protection of the amine group with a Boc group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles, depending on the desired substitution
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the target transformation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
Scientific Research Applications
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid
- 6-(tert-Butoxycarbonylamino)spiro[3.3]heptane-2-carboxylic acid
Uniqueness
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical properties. This structure allows for unique interactions in chemical and biological systems, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(5-4-6-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSPPYSMLXGIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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